Methyl 5-bromo-2-formylpyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-bromo-2-formylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c1-13-8(12)6-2-5(9)3-10-7(6)4-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLLNBGSSOTVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-formylpyridine-3-carboxylate typically involves the bromination of 2-formylpyridine-3-carboxylate followed by esterification. One common method involves the reaction of 2-formylpyridine-3-carboxylic acid with bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom at the 5-position of the pyridine ring. The resulting brominated product is then esterified with methanol to form the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 5-position undergoes palladium-catalyzed cross-coupling with arylboronic acids, enabling aryl group introduction.
Conditions :
Example Reaction :
Key Data :
| Yield (%) | Aryl Group Source | Reference |
|---|---|---|
| 65–78 | Phenylboronic acid | |
| 72 | 4-Methoxyphenylboronic acid |
Nucleophilic Substitution at the Bromine Position
The bromine atom is susceptible to substitution with nucleophiles (e.g., amines, thiols) under basic conditions.
Conditions :
-
Base: K₂CO₃ or Et₃N ()
-
Solvent: Dimethylformamide (DMF) or acetonitrile ()
-
Temperature: 60–80°C ()
Example Reaction :
Key Data :
| Nucleophile | Product Yield (%) | Reference |
|---|---|---|
| Morpholine | 85 | |
| Benzylthiol | 78 |
Reduction of the Formyl Group
The aldehyde group is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄).
Conditions :
-
Reducing Agent: NaBH₄ ()
-
Solvent: Methanol or ethanol ()
-
Temperature: 0–25°C ()
Example Reaction :
Key Data :
| Reduction Agent | Yield (%) | Reference |
|---|---|---|
| NaBH₄ | 90 | |
| LiAlH₄ | 82 |
Oxidation of the Formyl Group
The aldehyde is oxidized to a carboxylic acid using strong oxidizing agents.
Conditions :
-
Oxidizing Agent: KMnO₄ or CrO₃ ()
-
Solvent: Aqueous H₂SO₄ or acetone ()
-
Temperature: 60–100°C ()
Example Reaction :
Key Data :
| Oxidizing Agent | Yield (%) | Reference |
|---|---|---|
| KMnO₄ | 75 | |
| CrO₃ | 68 |
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis to form the carboxylic acid under acidic or basic conditions.
Conditions :
Example Reaction :
Key Data :
| Hydrolysis Type | Yield (%) | Reference |
|---|---|---|
| Acidic | 88 | |
| Basic | 92 |
Condensation Reactions
The formyl group participates in Schiff base formation with primary amines.
Conditions :
-
Catalyst: Acetic acid ()
-
Solvent: Ethanol or THF ()
Example Reaction :
Key Data :
| Amine | Yield (%) | Reference |
|---|---|---|
| Aniline | 80 | |
| Cyclohexylamine | 76 |
Scientific Research Applications
Pharmaceutical Applications
Methyl 5-bromo-2-formylpyridine-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals:
- Antimicrobial Agents : Its derivatives have shown activity against various pathogens, making it a candidate for developing new antimicrobial drugs.
- Anti-cancer Compounds : Research indicates that modifications of this compound can lead to the development of novel anti-cancer agents through targeted synthesis strategies.
- Enzyme Inhibitors : The compound's structure allows for modifications that can inhibit specific enzymes related to diseases.
Case Study: Synthesis of Antimicrobial Agents
In a study conducted by Colarusso et al. (2004), this compound was utilized as a precursor for synthesizing a series of pyridine-based antimicrobial agents. The synthesized compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Agrochemical Applications
The compound is also explored in the field of agrochemicals:
- Pesticide Development : Its derivatives can be designed to target specific pests while minimizing environmental impact.
- Herbicides : Research has shown that modifications can enhance herbicidal properties, providing selective action against unwanted vegetation.
Case Study: Development of Selective Herbicides
A research project highlighted the use of this compound in synthesizing selective herbicides that target specific weed species without harming crops. This was achieved through careful modification of its functional groups to enhance selectivity and efficacy.
Material Science Applications
This compound is also being investigated for applications in material science:
- Polymer Synthesis : The compound can act as a monomer or crosslinking agent in the production of advanced polymers with desirable mechanical properties.
- Nanomaterials : Its reactivity allows for incorporation into nanomaterials used in electronics and photonics.
Comparison with Related Compounds
To understand its unique properties, it's beneficial to compare this compound with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 5-bromo-2-chloropyridine-3-carboxylate | Contains chlorine instead of formyl group | Different halogen may influence reactivity |
| Methyl 6-bromo-pyridine-2-carboxylic acid | Contains carboxylic acid | Enhanced acidity may affect solubility |
| Methyl 5-bromo-pyridine-3-carboxylic acid | Lacks formyl group | Different reactivity profile |
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-formylpyridine-3-carboxylate depends on its specific application. In chemical reactions, the bromine atom and formyl group are key reactive sites that participate in various transformations. The compound can act as an electrophile in substitution reactions or as a ligand in coordination chemistry .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and molecular differences between Methyl 5-bromo-2-formylpyridine-3-carboxylate and its analogs:
*Inferred from analogs; †Calculated based on similar compounds.
Physical and Chemical Properties (Inferred)
- Solubility : The trifluoromethyl group in increases hydrophobicity, reducing water solubility relative to the target compound.
- Boiling/Melting Points : The fused pyrazolo ring in likely raises melting points due to enhanced intermolecular interactions.
- Stability: The oxo group in may lead to keto-enol tautomerism, affecting stability under acidic or basic conditions.
Biological Activity
Methyl 5-bromo-2-formylpyridine-3-carboxylate (CAS: 1710703-03-9) is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
- Molecular Formula : CHBrN\O
- Molecular Weight : 232.05 g/mol
- IUPAC Name : this compound
- Structure : The compound features a bromine atom at the 5-position of the pyridine ring and a formyl group at the 2-position, contributing to its reactivity and potential biological activity.
Synthesis
This compound can be synthesized through various methods, including:
- Palladium-Catalyzed Reactions : Utilizing palladium as a catalyst in cross-coupling reactions has been effective in creating similar pyridine derivatives .
- Conventional Organic Synthesis : The compound can be synthesized by reacting appropriate pyridine derivatives with formylating agents under controlled conditions.
1. Inhibition of Enzymatic Activity
Research indicates that this compound exhibits inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of glycogen synthase kinase-3 (GSK-3), a target for therapeutic intervention in diseases like diabetes and cancer .
2. Antimicrobial Properties
Studies have demonstrated that pyridine derivatives, including this compound, possess antimicrobial properties. These compounds have been evaluated against various bacterial strains, showing significant inhibition rates .
3. Cytotoxicity and Antitumor Activity
The compound has been assessed for its cytotoxic effects on cancer cell lines. Results indicate that it may induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapy .
Case Studies and Research Findings
Q & A
[Basic] What are effective synthetic routes for Methyl 5-bromo-2-formylpyridine-3-carboxylate?
A practical approach involves regioselective functionalization of pyridine precursors. For example, bromination of 2-amino-3-methylpyridine can yield intermediates like 2-amino-5-bromo-3-methylpyridine, which can be further oxidized and functionalized . Another route may involve trifluoromethyl group conversion, as demonstrated in the synthesis of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, where regioselectivity is achieved using nitrogen nucleophiles . Key steps include:
- Reduction : Use borane-dimethylsulfide complexes to reduce carboxylic acids to alcohols, as seen in the synthesis of 5-bromo-pyridin-2-yl-methanol .
- Oxidation : Controlled oxidation of methyl groups to formyl groups using reagents like MnO₂ or TEMPO.
[Basic] How is this compound characterized spectroscopically?
Characterization typically employs:
- NMR : H and C NMR to confirm the positions of bromine, formyl, and carboxylate groups.
- IR : Peaks at ~1700 cm (C=O stretch for ester and aldehyde) and ~2800 cm (C-H stretch for aldehyde).
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 244.0).
- Elemental Analysis : To confirm purity and stoichiometry .
[Advanced] How can regioselectivity challenges in bromination be addressed during synthesis?
Regioselectivity in pyridine bromination is influenced by directing groups. For example:
- Substituent Effects : A methyl group at the 3-position directs bromination to the 5-position due to steric and electronic effects .
- Protection/Deprotection : Temporary protection of the formyl group (e.g., as an acetal) prevents undesired side reactions during bromination .
- Catalytic Systems : Use of Lewis acids like FeCl₃ or ZnBr₂ to enhance selectivity, as reported in analogous pyridine brominations .
[Advanced] What are the applications of this compound in synthesizing heterocyclic drug candidates?
The compound serves as a versatile intermediate for:
- Medicinal Chemistry : Synthesis of imidazo[1,2-a]pyridines via cyclization reactions, which are bioactive scaffolds .
- Spironolactone Analogues : Formation of dispiro-thiazolidine derivatives with potential antidiabetic or anticancer activity, as seen in structurally related compounds .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at the 5-bromo position .
[Advanced] How can computational methods optimize reaction conditions for this compound?
- DFT Calculations : Predict regioselectivity in bromination or formylation steps by analyzing transition-state energies .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction rates (e.g., THF vs. DMF) .
- Crystallography : Refinement using SHELX software to resolve crystal structures and confirm stereochemistry .
[Basic] What purification techniques are recommended for isolating this compound?
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) to separate ester and aldehyde byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- HPLC : For analytical purity checks, especially when synthesizing derivatives for biological testing .
[Advanced] How does the compound’s stability under varying pH and temperature conditions impact storage?
- pH Sensitivity : The ester group hydrolyzes under strong acidic/basic conditions. Store in neutral, anhydrous environments .
- Thermal Stability : Decomposition above 150°C; avoid prolonged heating during synthesis .
- Light Sensitivity : Bromine substituents may cause photodegradation; store in amber vials .
[Advanced] What strategies resolve contradictions in spectroscopic data for derivatives?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- X-ray Diffraction : Resolve ambiguities in regiochemistry or stereochemistry .
- Isotopic Labeling : Use C-labeled precursors to track formyl group reactivity .
[Basic] What safety precautions are necessary when handling this compound?
- Hazard Classifications : Eye/skin irritant (H315, H319); use PPE (gloves, goggles) .
- Ventilation : Avoid inhalation of fine powders; work in a fume hood .
- Waste Disposal : Neutralize with dilute NaOH before disposal due to bromine content .
[Advanced] How is this compound utilized in metal-catalyzed cross-coupling reactions?
- Buchwald-Hartwig Amination : Coupling with amines using Pd(dba)₂/Xantphos catalysts to introduce amino groups at the 5-position .
- Sonogashira Coupling : React with terminal alkynes to form acetylene derivatives for materials science applications .
- Negishi Coupling : Zinc reagents enable aryl-aryl bond formation for complex heterocycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
